An In-depth Technical Guide to XL388-C2-amide-PEG9-NH2 Hydrochloride: A Tool for Advanced Drug Development
An In-depth Technical Guide to XL388-C2-amide-PEG9-NH2 Hydrochloride: A Tool for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of XL388-C2-amide-PEG9-NH2 hydrochloride, a derivative of the potent and selective mTOR inhibitor, XL388. This document details the core compound's mechanism of action, summarizes key quantitative data, and provides insights into its application in advanced drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Compound: XL388 - A Dual mTORC1/mTORC2 Inhibitor
XL388 is a highly potent, orally bioavailable, and ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] mTOR is a crucial serine/threonine kinase that forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate cell growth, proliferation, survival, and metabolism.[2][5] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2]
Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, XL388 is a second-generation inhibitor that effectively blocks the activity of both mTORC1 and mTORC2.[6] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, potentially overcoming some of the resistance mechanisms observed with rapalogs.[6]
Mechanism of Action
XL388 functions by competing with ATP for binding to the catalytic site of mTOR kinase.[1][7] This competitive inhibition prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2.
-
mTORC1 Inhibition: Prevents the phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (S473), which is essential for its full activation.[1] Inactivation of Akt leads to the induction of apoptosis and inhibition of cell survival.[6]
The simultaneous inhibition of both complexes results in a robust anti-proliferative and pro-apoptotic effect in cancer cells.[6][7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for XL388.
Table 1: In Vitro Inhibitory Activity of XL388
| Parameter | Value | Cell Line/System | Reference |
| mTOR IC₅₀ | 9.9 nM | Purified enzyme | [1][7] |
| mTORC1 IC₅₀ | 8 nM | Purified enzyme | [5] |
| mTORC2 IC₅₀ | 166 nM | Immunoprecipitated | [5] |
| p-p70S6K (T389) IC₅₀ | 94 nM | MCF-7 cells | [1][5] |
| p-Akt (S473) IC₅₀ | 350 nM | MCF-7 cells | [1][5] |
| MCF-7 Proliferation IC₅₀ | 1.37 µM | MCF-7 cells | [1] |
| Selectivity over PI3K | >1000-fold | Kinase panel | [1] |
Table 2: In Vivo Activity of XL388
| Model | Dosing | Outcome | Reference |
| MCF-7 Xenograft | Oral, once daily | >100% tumor growth inhibition | [1][5] |
| 786-0 RCC Xenograft | Oral administration | Inhibition of tumor growth | [6] |
| PC-3 Prostate Tumor | 100 mg/kg, oral | Strong inhibition of mTORC1/C2 (4-8h) | [1] |
The Role of the C2-amide-PEG9-NH2 Hydrochloride Linker
The designation "XL388-C2-amide-PEG9-NH2 hydrochloride" indicates that the core XL388 molecule has been chemically modified.[8][9][10][11][12] While specific experimental data for this exact conjugate is not publicly available, the nomenclature suggests its role as a synthetic intermediate for further conjugation, particularly in the development of targeted protein degraders.
-
C2-amide: This suggests an amide linkage at the C2 position of a component of the molecule, providing a stable connection point.
-
PEG9: A polyethylene (B3416737) glycol linker with nine repeating units. PEG linkers are commonly used in drug development to improve solubility, reduce aggregation, and optimize the spatial orientation between two conjugated molecules.
-
NH2: A terminal primary amine group. This is a versatile functional group that can be readily used for conjugation to other molecules, for instance, an E3 ligase ligand in the synthesis of a PROTAC.
-
Hydrochloride: This indicates that the molecule is supplied as a salt to improve its stability and solubility in aqueous solutions.
Application in Targeted Protein Degradation (TPD)
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[13][14][15] PROTACs are heterobifunctional molecules that facilitate this process by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[13]
XL388-C2-amide-PEG9-NH2 hydrochloride is an ideal building block for creating an mTOR-targeting PROTAC. The terminal amine group allows for the covalent attachment of an E3 ligase ligand, such as those that bind to Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Experimental Protocols and Methodologies
Detailed experimental protocols for the evaluation of XL388 have been published in peer-reviewed journals. Below are summaries of key experimental methodologies.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of XL388 against mTOR kinase.
-
Methodology:
-
Purified, recombinant mTOR kinase is incubated with the substrate (e.g., a peptide or protein) and ATP in a reaction buffer.
-
XL388 is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence-based assays, or mass spectrometry.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phosphorylation Assays
-
Objective: To assess the effect of XL388 on the phosphorylation of mTORC1 and mTORC2 downstream targets in cells.
-
Methodology:
-
Cancer cell lines (e.g., MCF-7) are cultured under standard conditions.
-
Cells are treated with various concentrations of XL388 for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane (Western blotting).
-
The membranes are probed with primary antibodies specific for the phosphorylated forms of mTOR targets (e.g., phospho-p70S6K, phospho-Akt) and total protein levels as a loading control.
-
The bands are visualized and quantified using chemiluminescence or fluorescence imaging.
-
Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of XL388 on cancer cell proliferation and survival.
-
Methodology:
-
Viability: Cells are seeded in multi-well plates and treated with a range of XL388 concentrations. After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.
-
Apoptosis: Apoptosis can be measured by various methods, including:
-
Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., caspase-3/7).
-
Annexin V Staining: Detecting the externalization of phosphatidylserine (B164497) on the cell surface, an early marker of apoptosis, via flow cytometry.
-
TUNEL Assay: Detecting DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of XL388 in a living organism.
-
Methodology:
-
Human cancer cells (e.g., MCF-7, 786-0) are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
XL388 is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors and plasma can be collected for pharmacodynamic analysis (e.g., Western blotting to confirm target engagement).
-
Visualizing Workflows and Pathways
The following diagrams illustrate the mTOR signaling pathway and a conceptual workflow for the synthesis and validation of an XL388-based PROTAC.
Caption: The mTOR signaling pathway and the inhibitory action of XL388.
Caption: Conceptual workflow for XL388-PROTAC synthesis and validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. XL388 | mTOR inhibitor | CAS 1251156-08-7 | Buy XL388 from Supplier InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The preclinical assessment of XL388, a mTOR kinase inhibitor, as a promising anti-renal cell carcinoma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. XL388-C2-amide-PEG9-NH2 hydrochloride|BLD Pharm [bldpharm.com]
- 10. XL388-C2-amide-PEG9-NH2 hydrochloride(2) - 上海一研生物科技有限公司 [m.elisa-research.com]
- 11. anjiechem.com [anjiechem.com]
- 12. m.ctestingbio.com [m.ctestingbio.com]
- 13. resources.tocris.com [resources.tocris.com]
- 14. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njbio.com [njbio.com]
